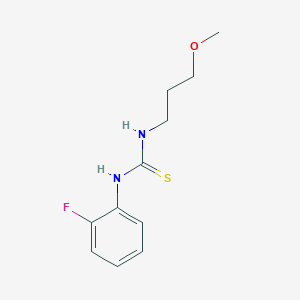![molecular formula C17H17IN2O2 B5171080 2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of benzamides and is commonly referred to as IBZI. IBZI is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. In
作用机制
IBZI exerts its effects by inhibiting the PKB/Akt pathway, which is a critical signaling pathway involved in various cellular processes. PKB/Akt is activated by phosphorylation and plays a crucial role in cell survival, proliferation, and metabolism. IBZI inhibits the activation of PKB/Akt by binding to the ATP-binding site of the kinase domain, leading to decreased phosphorylation and activation of downstream targets.
Biochemical and Physiological Effects
IBZI has been shown to exert various biochemical and physiological effects in cancer cells. IBZI inhibits cell proliferation and induces apoptosis in cancer cells by inhibiting the PKB/Akt pathway. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, IBZI has also been shown to induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy.
实验室实验的优点和局限性
IBZI has several advantages for lab experiments. It is a potent and specific inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway in cancer cells. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a useful candidate for combination therapy. However, IBZI has some limitations for lab experiments. It may induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy. Moreover, IBZI has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for IBZI research. First, further studies are needed to understand the pharmacokinetic properties of IBZI and its efficacy in vivo. Second, IBZI's potential as a combination therapy agent should be further explored, particularly in the context of chemotherapy drugs. Third, the mechanisms underlying IBZI-induced autophagy should be elucidated to determine whether this effect can be exploited for therapeutic purposes. Finally, IBZI's potential as a tool for studying the PKB/Akt pathway in non-cancer cells should be investigated.
合成方法
IBZI can be synthesized using a multistep process that involves the coupling of 4-iodobenzoic acid with isopropylamine, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amide. The amide is then subjected to a reaction with thionyl chloride to form the corresponding acyl chloride, which is further reacted with N-isopropylaniline to yield IBZI.
科学研究应用
IBZI has been extensively studied for its potential applications in cancer research. The PKB/Akt pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. IBZI has been shown to inhibit the PKB/Akt pathway, leading to increased apoptosis and decreased cell proliferation in various cancer cell lines. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-[(4-iodobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-11(2)19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDSOSPAFCLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-iodophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

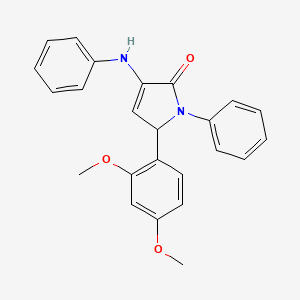
![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)
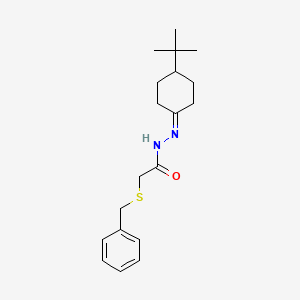
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)
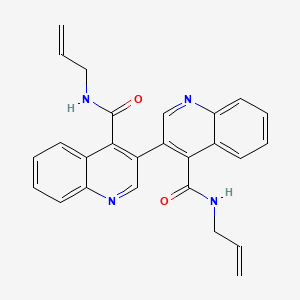
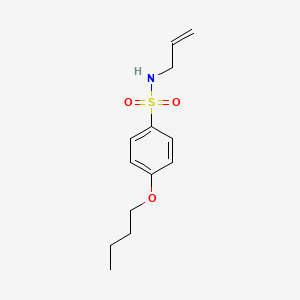
![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
